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Compound of Interest

Compound Name: Synhexyl

Cat. No.: B1666284

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of Synhexyl, also known as
Parahexyl, a synthetic cannabinoid and a structural analog of A°-tetrahydrocannabinol (THC).
This document details its chemical structure, mechanism of action, and potential therapeutic
applications, with a focus on providing actionable information for research and development.

Introduction

Synhexyl, or Parahexyl, is a synthetic homologue of THC developed in the mid-20th century.
[1][2] Structurally, it differs from THC by the substitution of the pentyl side chain with a hexyl
chain.[1][2] Historically, it was investigated for its anxiolytic properties.[1][3] Like THC,
Synhexyl is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is predominantly
expressed in the central nervous system.[3] This interaction mediates its psychoactive effects.
Due to its structural similarity and pharmacological activity profile resembling THC, Synhexyl is
classified as a Schedule | substance in many jurisdictions, limiting its research and therapeutic
use.[1][2]

Chemical Structure and Properties

Synhexyl is a dibenzopyran derivative with the systematic IUPAC name 3-hexyl-6,6,9-
trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol. Its chemical and physical properties are
summarized in the table below.
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Property Value Source
Molecular Formula C22H3202 [1][4]
Molar Mass 328.49 g/mol [1][4]

3-hexyl-6,6,9-trimethyl-

7,8,9,10-
IUPAC Name [4]
tetrahydrobenzo[c]chromen-1-
ol
CAS Number 117-51-1 [1][4]
Synonyms Parahexyl, n-Hexyl-A3-THC [1]
Appearance Not specified in literature
Solubility Not specified in literature

Mechanism of Action: CB1 Receptor Signhaling

Synhexyl exerts its pharmacological effects primarily through its agonistic activity at the
cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). The binding of
Synhexyl to the CB1 receptor initiates a cascade of intracellular signaling events, as depicted
in the diagram below.
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CB1 Receptor Signaling Pathway

Upon activation by Synhexyl, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This
leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular
concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A
(PKA). The activated Gi/o protein also modulates ion channels, leading to the inhibition of
voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
These actions collectively decrease neuronal excitability and inhibit the release of
neurotransmitters. Furthermore, CB1 receptor activation can stimulate the mitogen-activated
protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in regulating
gene expression and other cellular processes.

Pharmacological Data
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Specific quantitative data on the binding affinity and functional activity of Synhexyl at the CB1
receptor are not readily available in the peer-reviewed literature. However, it is known to be a
potent CB1 agonist. For comparative purposes, the following table summarizes the CB1
receptor binding affinities of THC and other relevant cannabinoids.

CB1 Receptor Binding
Compound o ) Source
Affinity (Ki)

Synhexyl (Parahexyl) Not Reported

A°-Tetrahydrocannabinol
(THC)

15 nM - 40.7 nM

CP 55,940 (Synthetic Agonist) 0.58 nM

WIN 55,212-2 (Synthetic

1.9 nM
Agonist)
Anandamide
89.3 nM
(Endocannabinoid)
Pharmacokinetics

Detailed pharmacokinetic parameters for Synhexyl in humans have not been extensively
studied and reported. It is noted to have a higher oral bioavailability compared to THC, but
specific values for half-life, volume of distribution, and clearance are not available.[1][2]

Experimental Protocols
Hypothetical Synthesis of Synhexyl

A detailed, step-by-step experimental protocol for the synthesis of Synhexyl is not publicly
available. However, based on established methods for the synthesis of THC and other
cannabinoids, a plausible synthetic route can be outlined. A common approach involves the
acid-catalyzed condensation of olivetol (5-pentylresorcinol) or its hexyl equivalent with a
suitable monoterpene, such as p-mentha-2,8-dien-1-ol or chrysanthenol.

Objective: To synthesize 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
(Synhexyl).
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Materials:

5-Hexylresorcinol

(-)-p-Mentha-2,8-dien-1-ol

p-Toluenesulfonic acid (p-TSA) or another Lewis acid catalyst (e.g., BFs-OEt2)
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Sodium bicarbonate (NaHCOs) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Hexane and ethyl acetate for elution

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon
or nitrogen), dissolve 5-hexylresorcinol (1 equivalent) and (-)-p-mentha-2,8-dien-1-ol (1-1.2
equivalents) in anhydrous DCM.

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the Lewis acid
catalyst (e.g., p-TSA, 0.1 equivalents) portion-wise while stirring.

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature.
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting
materials are consumed.

Workup: Quench the reaction by slowly adding a saturated solution of NaHCOs. Transfer the
mixture to a separatory funnel and extract the aqueous layer with DCM.

Purification of Crude Product: Combine the organic layers, wash with brine, and dry over
anhydrous MgSOa or NazSOa. Filter the drying agent and concentrate the solvent in vacuo to
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obtain the crude product.

Chromatographic Purification: Purify the crude product by flash column chromatography on
silica gel, using a gradient of hexane and ethyl acetate as the eluent to isolate the desired

Synhexyl isomer.

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR)
spectroscopy (*H and 13C), mass spectrometry (MS), and high-performance liquid
chromatography (HPLC) to confirm its structure and purity.
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Hypothetical Synthesis Workflow
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Potential Therapeutic Applications and Future
Directions

Given its potent CB1 receptor agonism, Synhexyl may possess therapeutic potential in
conditions where this mechanism is beneficial, such as in the management of chronic pain,
chemotherapy-induced nausea and vomiting, and appetite stimulation. Its historical
investigation as an anxiolytic suggests potential applications in anxiety-related disorders,
although the psychoactive effects may limit its utility.[1][3]

Future research should focus on obtaining precise pharmacological data for Synhexyl,
including its binding affinities and functional activities at both CB1 and CB2 receptors. Detailed
pharmacokinetic and metabolic studies are also necessary to understand its absorption,
distribution, metabolism, and excretion profile. Furthermore, exploring the therapeutic potential
of Synhexyl in preclinical models of various diseases could unveil novel treatment avenues.
However, the legal and regulatory status of Synhexyl presents a significant hurdle to
conducting such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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